Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
Description
Molecular Architecture and IUPAC Nomenclature
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- possesses a molecular formula of C₁₀H₁₇NO₃S₂ with a molecular weight of 263.4 grams per mole. The compound is formally designated under several systematic names, including 2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid and 2-(5-(1,2-dithiolan-3-yl)pentanamido)acetic acid. The Chemical Abstracts Service has assigned it the registry number 14631-30-2, establishing its unique chemical identity in the scientific literature.
The molecular architecture of this compound consists of three distinct structural domains that contribute to its overall properties and reactivity. The first domain comprises a five-membered 1,2-dithiolane ring system containing two sulfur atoms in adjacent positions, which creates a distinctive disulfide bridge characteristic of lipoic acid derivatives. This heterocyclic ring system is attached to a linear pentanoic acid chain, forming the second structural domain that serves as a flexible linker between the dithiolane ring and the amino acid component. The third domain consists of the glycine residue, which is connected to the pentanoic acid chain through an amide bond, creating the N-acylglycine structure.
The systematic nomenclature reflects the compound's complex structure, with the IUPAC name emphasizing the N-substituted glycine framework where the substituent is the 5-(1,2-dithiolan-3-yl)-1-oxopentyl group. Alternative chemical names found in the literature include N-alpha-Lipoylglycine and [5-(1,2-dithiolan-3-yl)pentanamido]acetic acid, which highlight different aspects of the molecular structure. The compound is also referenced by the DSSTox Substance identification number DTXSID00408941, providing additional regulatory and toxicological identification.
Crystallographic and Spectroscopic Analysis
The crystallographic and spectroscopic characterization of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- provides essential insights into its three-dimensional structure and molecular behavior. Computational studies have generated detailed conformational models that reveal the spatial arrangement of functional groups and the preferred orientations of the flexible pentanoic acid chain. The compound exhibits specific melting point characteristics, with reported values of 63-64 degrees Celsius, indicating a well-defined crystalline structure with moderate thermal stability.
Spectroscopic analysis techniques have been particularly valuable for understanding the structural features of this compound and related dithiolane-containing molecules. Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for characterizing the stereochemical properties of lipoic acid derivatives, with recent developments in chiral recognition protocols using cinchonidine as a chiral solvating agent. These methods have demonstrated the ability to distinguish between different stereoisomers of dithiolane-containing compounds, providing crucial information about the spatial arrangement of atoms around chiral centers.
Infrared spectroscopy studies of related lipoic acid derivatives have revealed characteristic spectral features associated with the dithiolane ring system and carboxyl functional groups. Attenuated total reflection Fourier transform infrared analysis has shown distinctive shifts in carbonyl stretching vibrations when lipoic acid derivatives form complexes with other molecules, indicating changes in the electronic environment of the carboxyl group. Raman spectroscopic investigations have provided complementary information about the sulfur-sulfur and carbon-sulfur bond characteristics within the dithiolane ring, revealing significant changes in vibrational frequencies that reflect the unique bonding environment.
The three-dimensional conformational analysis reveals that the compound can adopt multiple stable conformations due to the flexibility of the pentanoic acid chain connecting the dithiolane ring to the glycine moiety. Computational modeling suggests that the molecule can exist in extended and folded conformations, with the relative stability depending on intramolecular interactions and environmental factors such as solvent polarity and temperature.
Comparative Analysis with Alpha-Lipoic Acid Derivatives
The structural relationship between Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- and alpha-lipoic acid represents a significant aspect of its chemical identity and potential applications. Alpha-lipoic acid itself possesses the molecular formula C₈H₁₄O₂S₂ with a molecular weight of 206.3 grams per mole, making it structurally simpler than the glycine conjugate. The parent alpha-lipoic acid compound is characterized as a vitamin-like, eight-carbon thia fatty acid with notable antioxidant properties and functions as a prosthetic group, nutraceutical, and cofactor in biological systems.
Comparative analysis reveals that the glycine conjugate represents an amide derivative of alpha-lipoic acid, where the carboxylic acid functional group of lipoic acid has been converted to an amide bond with glycine. This structural modification significantly alters the physicochemical properties of the molecule, including its solubility characteristics, metabolic stability, and potential biological interactions. The synthesis of such lipoic acid amides typically involves the reaction of alpha-lipoic acid with primary or secondary amines in the presence of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.
The stereochemical properties of alpha-lipoic acid derivatives are particularly important for understanding their biological activities and potential therapeutic applications. Natural alpha-lipoic acid exists predominantly in the R-enantiomer form, which is the biologically active configuration found in cellular energy metabolism processes. The chiral center in the dithiolane ring system influences the overall three-dimensional structure of derivatives, including the glycine conjugate. Recent advances in nuclear magnetic resonance-based chiral recognition methods have provided tools for distinguishing between different stereoisomers of lipoic acid derivatives.
Research into lipoic acid conjugates has revealed important information about their metabolic interactions and potential interference with normal biochemical processes. Studies have demonstrated that lipoic acid can impair glycine conjugation of benzoic acid through depletion of hepatic coenzyme A and inhibition of specific enzymes involved in glycine conjugation pathways. These findings suggest that lipoic acid derivatives, including the glycine conjugate, may have complex interactions with normal metabolic processes.
Stereochemical Considerations of the 1,2-Dithiolane Ring
The stereochemical characteristics of the 1,2-dithiolane ring system in Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- represent a critical aspect of its molecular structure and potential biological activity. The dithiolane ring contains a single chiral center at the carbon atom bearing the pentanoic acid side chain, which can exist in either R or S configuration. This stereochemical feature is inherited from the alpha-lipoic acid precursor and maintains its significance in the conjugated form.
The three-dimensional arrangement of atoms around the chiral center influences the overall conformational preferences of the molecule and its potential interactions with biological targets. Crystallographic studies of related alpha-lipoic acid complexes have revealed that the dithiolane ring can adopt specific orientations that optimize intermolecular interactions. In cyclodextrin inclusion complexes, the dithiolane ring has been observed to orient perpendicular to the plane of the host molecule's ring system, suggesting preferred spatial arrangements that may be relevant for other molecular interactions.
Nuclear magnetic resonance spectroscopy has emerged as a particularly valuable tool for characterizing the stereochemical properties of dithiolane-containing compounds. Recent developments in chiral recognition protocols using cinchonidine as a chiral solvating agent have demonstrated the ability to distinguish between R and S enantiomers of lipoic acid derivatives. These methods rely on the formation of diastereomeric complexes that exhibit distinct nuclear magnetic resonance spectral patterns, allowing for rapid and accurate determination of enantiomeric composition.
The stereochemical integrity of the dithiolane ring system is maintained through the disulfide bridge, which restricts rotation and conformational flexibility within the five-membered ring. This structural constraint contributes to the overall rigidity of the dithiolane moiety and influences the spatial relationship between the ring system and the attached pentanoic acid chain. Computational modeling studies suggest that the preferred conformations of the molecule are influenced by the stereochemistry of the dithiolane ring, with different enantiomers potentially exhibiting distinct conformational preferences.
The biological significance of stereochemistry in dithiolane-containing compounds extends to their potential therapeutic applications and metabolic interactions. Research has indicated that the R-enantiomer of alpha-lipoic acid is the naturally occurring and biologically active form, while the S-enantiomer may have different or reduced biological activities. This stereochemical preference likely extends to derivatives such as the glycine conjugate, suggesting that the stereochemical configuration of the dithiolane ring may be a critical factor in determining biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S2/c12-9(11-7-10(13)14)4-2-1-3-8-5-6-15-16-8/h8H,1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMVHEWPHWIYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408941 | |
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-30-2 | |
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of glycine with a compound containing a dithiolane ring. One common synthetic route involves the use of 1,2-dithiolane-3-pentanoic acid as a starting material. The reaction conditions often include the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between glycine and the dithiolane-containing compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups in the dithiolane ring are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of a disulfide bond, while reduction leads to the regeneration of thiol groups.
Scientific Research Applications
Scientific Research Applications
1. Antioxidant Activity
Glycine derivatives have been studied for their antioxidant properties. The presence of the dithiolan ring may enhance the compound's ability to scavenge free radicals, making it a candidate for further research in oxidative stress-related conditions.
2. Enzyme Modulation
Research indicates that compounds similar to Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can modulate enzyme activity. For instance, studies show that dithiolan compounds can influence cytochrome P450 enzymes involved in drug metabolism and detoxification pathways .
3. Therapeutic Potential in Cancer
Preliminary studies suggest that glycine-based compounds might exhibit cytotoxic effects against certain cancer cell lines. The modulation of metabolic pathways by the dithiolan group could contribute to selective toxicity towards tumor cells .
Case Study 1: Antioxidant Effects
A study investigated the antioxidant capacity of various glycine derivatives, including those with dithiolan structures. Results indicated significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Enzyme Interaction
In a pharmacological study, Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- was tested for its effects on specific enzyme systems. The compound demonstrated an ability to inhibit certain isoforms of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, warranting further investigation into its clinical implications .
Case Study 3: Cytotoxicity Assessment
Research evaluating the cytotoxic effects of glycine derivatives on various cancer cell lines revealed that modifications to the dithiolan structure could enhance cytotoxicity. This suggests that Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- might be developed into a chemotherapeutic agent with improved efficacy against resistant cancer types .
Mechanism of Action
The mechanism of action of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is primarily related to its antioxidant properties. The dithiolane ring can interact with reactive oxygen species (ROS) and neutralize them, thereby reducing oxidative stress in cells. This interaction involves the formation of disulfide bonds, which can be subsequently reduced back to thiol groups, allowing the compound to act as a redox cycling agent .
The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation. For example, it may modulate the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase (SOD) and catalase .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Physicochemical Properties
- Solubility: The glycine derivative’s polar amino acid components improve aqueous solubility compared to arlipoic acid, which is lipid-soluble due to its carboxylic acid group .
- Stability : Dithiolan rings are prone to disulfide reduction in reducing environments, a property exploited in stimuli-responsive drug release systems .
Biological Activity
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- (CAS Number: 14631-30-2), is a compound that combines the amino acid glycine with a dithiolane ring structure. This unique configuration is believed to confer various biological activities, particularly related to its antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.
- Molecular Formula : C10H17NO3S2
- Molecular Weight : 263.38 g/mol
- Structure : The compound features a glycine moiety linked to a dithiolane ring, which plays a crucial role in its biological activity.
The primary mechanism of action for Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is its ability to act as an antioxidant . The dithiolane ring can interact with reactive oxygen species (ROS), neutralizing them and thereby reducing oxidative stress in cells. This interaction involves the formation of disulfide bonds, which can be reduced back to thiol groups, allowing the compound to function as a redox cycling agent. Additionally, it may modulate the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase (SOD) and catalase .
Biological Activities
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Antioxidant Properties :
- The compound has been shown to effectively scavenge free radicals and reduce oxidative damage in various biological systems.
- It may enhance cellular antioxidant defenses by upregulating antioxidant enzymes.
-
Potential Therapeutic Applications :
- Research indicates that Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- could have applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
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Cellular Effects :
- In vitro studies suggest that the compound may exhibit protective effects on neuronal cells against oxidative stress-induced apoptosis.
Comparative Analysis with Similar Compounds
To better understand its unique properties, Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can be compared with other dithiolane-containing compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Alpha-Lipoic Acid (ALA) | Dithiolane ring | Antioxidant, anti-inflammatory |
| Dihydrolipoic Acid (DHLA) | Reduced form of ALA | Antioxidant |
| Lipoamide | Dithiolane ring | Involved in enzymatic reactions |
The unique combination of glycine and the dithiolane structure in Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- may provide distinct biological activities compared to these other compounds .
Case Studies and Research Findings
Recent studies have elucidated various aspects of the biological activity of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-:
Q & A
Q. What synthetic routes are employed to functionalize Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- for electrochemical sensing applications?
The compound is synthesized via thioctic acid derivatization. For example, Luo et al. coupled 5-(1,2-dithiolan-3-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide (DBP) through Au–S bonds onto pine branch-like gold nanostructures deposited on electrodes. This enables H₂O₂ detection via a nucleophilic reaction producing electrochemically active phenol derivatives .
Q. How does the disulfide moiety in this compound enhance its binding to gold surfaces?
The cyclic disulfide group (1,2-dithiolane) exhibits stronger binding affinity to gold compared to acyclic disulfides or thiols. This property is leveraged in self-assembled monolayers (SAMs), where the compound forms stable Au–S bonds, as demonstrated in ferrocenoyl-conjugated derivatives for redox-active SAMs .
Q. What analytical techniques validate the structural integrity of synthesized derivatives?
Post-synthesis characterization employs ¹H-NMR and ¹³C-NMR to confirm functional group integration (e.g., ferrocenoyl or triazolopyrazine moieties). Mass spectrometry and electrochemical profiling further verify purity and redox behavior .
Advanced Research Questions
Q. What experimental design strategies address interference in in vivo H₂O₂ detection using this compound?
Dual-signal ratiometry is critical. Luo et al. integrated electrochemically oxidized graphene oxide (EOGO) as an internal reference, enabling current ratio measurements (DHP/EOGO) to correct for biological matrix interference. This approach validated H₂O₂ levels in Parkinson’s disease mouse brains .
Q. How do stereochemical variations (R/S enantiomers) impact the compound’s biological activity?
Enantiomeric purity influences binding and metabolic pathways. For instance, (R)-5-(1,2-dithiolan-3-yl)pentanoic acid (arlipoic acid) is a recognized antioxidant, while its (S)-isomer exhibits distinct pharmacokinetics. Stereospecific synthesis and chiral HPLC are required to isolate active enantiomers .
Q. What contradictions exist in the compound’s application across different research models?
While the compound enhances electrochemical sensor stability via Au–S bonds, its propensity for disulfide bond reduction in reducing environments (e.g., cellular cytoplasm) may limit in vivo utility. Studies using acetonitrile-based SAMs avoid this issue but lack biological relevance .
Q. How is this compound tailored for PPARγ agonist development in diabetes research?
Derivatives like BP1003 incorporate thiazolidinedione moieties to activate PPARγ (EC₅₀ = 2 nM). Hydrophobic modifications improve nuclear receptor binding, while water-soluble analogs (e.g., BP1017) enhance bioavailability for lymphocyte proliferation assays .
Methodological Considerations
Q. What challenges arise in ensuring reproducibility of SAMs using this compound?
Key factors include electrode surface roughness, solvent choice (acetonitrile vs. aqueous buffers), and disulfide reduction kinetics. Electrochemical polishing and controlled deposition times (~24 hrs) improve monolayer uniformity .
Q. How are in vivo experimental models validated for compound-derived sensors?
Cross-validation with microdialysis or fluorescence probes is essential. In Parkinson’s disease models, regional H₂O₂ levels in mouse brains were corroborated with histopathological markers (e.g., α-synuclein aggregation) .
Q. What synthetic modifications improve the compound’s stability in biological matrices?
PEGylation or encapsulation in nanocarriers mitigates disulfide reduction. For example, hydroxyl-terminated derivatives (e.g., 5-(1,2-dithiolan-3-yl)-1-{2-[2-(1-hydroxyethoxy)ethoxy]ethoxy}pentan-1-ol) enhance aqueous solubility while retaining redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
